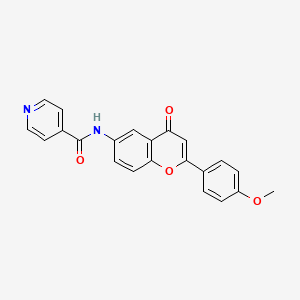

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-27-17-5-2-14(3-6-17)21-13-19(25)18-12-16(4-7-20(18)28-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOURIGHVNFDTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrochromenone derivatives, and various substituted analogs depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications in the treatment of diseases like tuberculosis and cancer.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases and interact with DNA, leading to its antimicrobial and anticancer effects. The compound’s chromenone core plays a crucial role in its binding to these targets, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide include:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 923210-94-0 | C₂₂H₁₆N₂O₄ | 2-(4-methoxyphenyl); 6-isonicotinamide | 372.38 | Balanced lipophilicity (logP ~2.8*); potential H-bond donor/acceptor via pyridine |

| N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide | - | C₂₃H₂₁NO₄ | 2-(4-methoxyphenyl); 6-(2,2-dimethylpropanamide) | 385.42 | Increased lipophilicity (logP ~3.5*); steric hindrance from dimethyl groups |

| N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide | 923186-99-6 | C₂₇H₂₅NO₄ | 2-(4-tert-butylphenyl); 6-(4-methoxybenzamide) | 427.50 | High lipophilicity (logP ~4.2*); bulky tert-butyl group may impede solubility |

| 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) | - | C₁₆H₁₅N₅O₃S | 4-methoxyphenyl hydrazine; sulfamoylphenyl | 357.38 | Lower melting point (274°C vs. 288°C in methyl analog); electron-donating methoxy |

*Predicted logP values using computational tools (e.g., ChemDraw).

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1664 cm⁻¹, consistent with analogs like 13b (1662 cm⁻¹) .

- ¹H-NMR : The methoxy group in the target compound would resonate as a singlet near δ 3.77, as observed in 13b . The pyridine protons in isonicotinamide would appear as doublets near δ 8.6–7.6.

Biological Activity

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a synthetic compound belonging to the class of chromone derivatives. Chromones and their derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key signaling pathways. Notably, it has been studied for its role as an inhibitor of the PI3K/Akt/IKK/NF-kB signaling pathway, which is crucial in regulating cell survival, proliferation, and inflammation.

Inhibition of PI3K/Akt Pathway

Research indicates that compounds with similar structures can effectively inhibit the PI3K/Akt pathway, leading to reduced cell proliferation in cancer models. This inhibition is linked to the compound's potential use in cancer therapy, particularly in targeting breast cancer cells.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various chromone derivatives on MCF-7 breast cancer cells. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value indicative of its potency against cancer cells .

- Neuroprotection : Another investigation focused on the neuroprotective effects of similar chromone compounds against oxidative stress-induced damage in neuronal cell lines. The findings suggested that these compounds could significantly reduce apoptosis and enhance cell viability under oxidative stress conditions .

- Anti-inflammatory Activity : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines through the NF-kB signaling pathway. This suggests a potential therapeutic application in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling chromen-4-one derivatives with isonicotinamide under nucleophilic substitution or condensation conditions. For example:

- Step 1: Prepare the chromen-4-one scaffold via cyclization of substituted chalcones (e.g., Claisen-Schmidt condensation) .

- Step 2: Introduce the 4-methoxyphenyl group at position 2 using Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

- Step 3: Functionalize position 6 with isonicotinamide via Buchwald-Hartwig amination or direct coupling in the presence of a Pd catalyst .

Optimization Tips: - Use high-purity solvents (DMF or DMSO) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- X-ray Crystallography: Resolve crystal structure to confirm bond angles and substituent positions (mean C–C bond length precision: ±0.003 Å) .

- NMR Spectroscopy: Use ¹H/¹³C NMR (e.g., δ 7.76 ppm for aromatic protons, δ 168.8 ppm for carbonyl groups) to verify substituent connectivity .

- IR Spectroscopy: Identify lactone (1,712 cm⁻¹) and amide (1,666 cm⁻¹) functional groups .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 431.2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Methodological Answer:

- Step 1: Cross-validate computational models (e.g., B3LYP/6-311G**) with experimental data (X-ray, NMR) to refine torsional angles and electron density maps .

- Step 2: Account for solvent effects in DFT calculations. For example, DMSO solvation alters H-bonding patterns, shifting NMR signals by 0.1–0.3 ppm .

- Step 3: Use hybrid QM/MM methods to simulate dynamic interactions (e.g., π-stacking with biological targets) that static models may overlook .

Case Study: A 0.05 Å deviation in C–O bond length between DFT and X-ray data was resolved by incorporating dispersion corrections (Grimme’s D3) .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems, given its structural complexity?

Methodological Answer:

- In Silico Docking: Screen against kinases or GPCRs using AutoDock Vina. Prioritize targets with binding energy ≤ -8.0 kcal/mol .

- SAR Studies: Synthesize analogs (e.g., replace methoxy with ethoxy or halogens) to correlate substituent effects with bioactivity .

- Cellular Assays: Use fluorescence polarization to measure target engagement (e.g., IC₅₀ values in cancer cell lines) .

Data Integration: Combine molecular dynamics (MD) simulations with cryo-EM to visualize binding poses in real time .

Q. How can researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Compile IC₅₀ values from multiple studies and apply statistical weighting (e.g., random-effects model) .

- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Validation: Confirm hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.